molecular formula C22H24N6O B12396925 DprE1-IN-6

DprE1-IN-6

Cat. No.: B12396925
M. Wt: 388.5 g/mol
InChI Key: WPINVMNTXVOWAN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DprE1-IN-6 involves a multi-step process that includes the formation of key intermediates through various organic reactions. One common synthetic route involves the use of benzothiazole derivatives, which are synthesized through reactions such as diazo-coupling, Knoevenagel condensation, and Biginelli reaction . These intermediates are then further modified to produce this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques. The process is optimized for high yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity and concentration of the final product .

Chemical Reactions Analysis

Types of Reactions

DprE1-IN-6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield a variety of substituted compounds with different functional groups .

Scientific Research Applications

DprE1-IN-6 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

DprE1-IN-6 exerts its effects by inhibiting the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). This enzyme is involved in the conversion of decaprenylphosphoryl-β-D-ribose to decaprenylphosphoryl-2-keto-β-D-erythropentose, a crucial step in the biosynthesis of the mycobacterial cell wall. By inhibiting DprE1, this compound disrupts the production of essential cell wall components, leading to the death of the mycobacteria .

Comparison with Similar Compounds

DprE1-IN-6 is unique in its high potency and specificity for the DprE1 enzyme. Similar compounds include:

    Benzothiazinones: These compounds also inhibit DprE1 but may have different binding affinities and mechanisms of action.

    Macozinone: Another DprE1 inhibitor currently in clinical trials.

    OPC-167832: A potent DprE1 inhibitor with a different chemical structure.

    TBA-7371: A novel DprE1 inhibitor with promising anti-tubercular activity .

This compound stands out due to its strong inhibitory effects and potential for treating drug-resistant tuberculosis, making it a valuable compound in ongoing research and drug development efforts.

Properties

Molecular Formula

C22H24N6O

Molecular Weight

388.5 g/mol

IUPAC Name

N-ethyl-2-morpholin-4-yl-7-(naphthalen-2-ylmethyl)purin-6-amine

InChI

InChI=1S/C22H24N6O/c1-2-23-20-19-21(26-22(25-20)27-9-11-29-12-10-27)24-15-28(19)14-16-7-8-17-5-3-4-6-18(17)13-16/h3-8,13,15H,2,9-12,14H2,1H3,(H,23,25,26)

InChI Key

WPINVMNTXVOWAN-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC2=C1N(C=N2)CC3=CC4=CC=CC=C4C=C3)N5CCOCC5

Origin of Product

United States

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